molecular formula C23H18O B14738045 4-(Diphenylmethyl)naphthalen-1-ol CAS No. 6274-86-8

4-(Diphenylmethyl)naphthalen-1-ol

Cat. No.: B14738045
CAS No.: 6274-86-8
M. Wt: 310.4 g/mol
InChI Key: PDOUZDZHQHIWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylmethyl)naphthalen-1-ol is a naphthol derivative featuring a diphenylmethyl substituent at the 4-position of the naphthalene ring. This bulky, lipophilic group significantly influences the compound's physicochemical properties, including solubility, steric hindrance, and electronic characteristics. The diphenylmethyl group is known to enhance lipophilicity, which may improve membrane permeability in pharmaceutical contexts .

Properties

CAS No.

6274-86-8

Molecular Formula

C23H18O

Molecular Weight

310.4 g/mol

IUPAC Name

4-benzhydrylnaphthalen-1-ol

InChI

InChI=1S/C23H18O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23-24H

InChI Key

PDOUZDZHQHIWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)naphthalen-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and benzophenone as the primary starting materials.

    Grignard Reaction: Benzophenone is reacted with phenylmagnesium bromide (a Grignard reagent) to form diphenylmethanol.

    Friedel-Crafts Alkylation: The diphenylmethanol is then subjected to Friedel-Crafts alkylation with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)naphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-(Diphenylmethyl)naphthalen-1-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalen-1-ol Derivatives

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Features
4-(Diphenylmethyl)naphthalen-1-ol Diphenylmethyl ~318.4 (estimated) High lipophilicity, steric bulk
4-(Quinolin-8-yldiazenyl)naphthalen-1-ol Azo-linked quinoline 316.34 Chromophoric, tautomerism potential
4-Fluoronaphthalen-1-ol Fluorine 178.16 Electron-withdrawing, altered pKa
4-(3,4-Dichlorophenyl)-naphthalen-1-ol Dichlorophenyl 293.19 Enhanced electrophilicity
4-(Phenyldiazenyl)naphthalen-1-ol Azo-linked phenyl 262.31 pH-responsive tautomerism

Key Observations :

  • Azo Derivatives: Exhibit tautomerism (e.g., keto-enol equilibria) and solvatochromism, enabling applications in dyes and sensors .
  • Halogenated Derivatives : Fluorine and chlorine substituents lower pKa values due to electron-withdrawing effects, enhancing acidity .

Key Observations :

  • Bulky substituents (e.g., dibenzo cycloheptenyl) often result in moderate yields (35–60%) due to steric challenges during synthesis .
  • Azo-linked derivatives require precise control of diazotization conditions to avoid side reactions .

Physicochemical Properties

Table 3: pKa and Spectral Properties

Compound Name pKa (Experimental) UV-Vis λmax (nm) Notable Spectral Features
This compound ~9.5 (estimated) 280–300 (est.) Broad absorbance due to aromatic systems
4-Fluoronaphthalen-1-ol 8.2 265 Hypsochromic shift vs. non-halogenated
4-(Phenyldiazenyl)naphthalen-1-ol 7.8 350–400 Solvent-dependent tautomerism
2-(Piperidin-1-ylmethyl)naphthalen-1-ol 9.1 Not reported Reduced acidity vs. electron-withdrawing groups

Key Observations :

  • The diphenylmethyl group likely raises the pKa compared to electron-withdrawing substituents (e.g., azo or halogens), reducing acidity .
  • Azo derivatives show bathochromic shifts in UV-Vis spectra due to extended conjugation, though theoretical calculations (e.g., ZINDO/S method) may deviate from experimental values by 10–20 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.